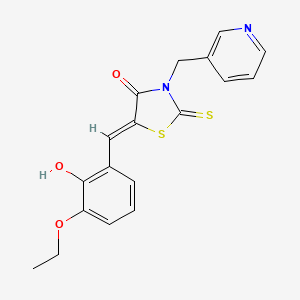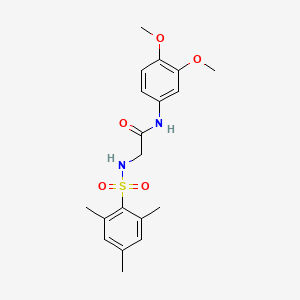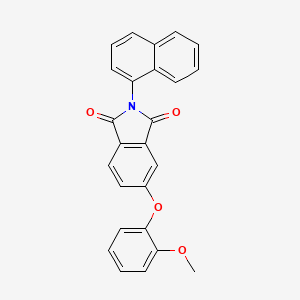
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is commonly used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the excitatory neurotransmission. This leads to a decrease in synaptic plasticity and impaired learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate and other neurotransmitters, reduce oxidative stress, and inhibit the formation of beta-amyloid plaques in the brain. This compound has also been shown to have analgesic and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide is a potent and selective antagonist of the AMPA and kainate subtypes of glutamate receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, its potency and selectivity can also be a limitation, as it may not accurately represent the physiological conditions in vivo. Additionally, this compound has a short half-life and can be rapidly metabolized, which can limit its use in long-term experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide in scientific research. One direction is to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate the potential therapeutic uses of this compound, such as in the treatment of pain and epilepsy. Additionally, further research is needed to develop more selective and potent antagonists of glutamate receptors that can be used in vivo.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide is widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to block the AMPA and kainate subtypes of glutamate receptors, which are involved in synaptic plasticity, learning, and memory. This compound has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O5/c1-25-15-9-13(16(26-2)8-12(15)19)20-17(22)6-4-10-3-5-11(18)14(7-10)21(23)24/h3-9H,1-2H3,(H,20,22)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFUVBWIAYNDQT-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isobutyl-3-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B3552029.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3552037.png)


![4-chloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B3552065.png)
![N-(4-ethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3552088.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)glycinamide](/img/structure/B3552092.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B3552093.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3552095.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3552103.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B3552111.png)

![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3552130.png)